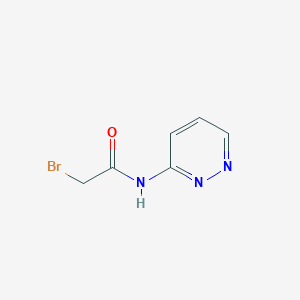

2-Bromo-N-pyridazin-3-yl-acetamide

Description

2-Bromo-N-pyridazin-3-yl-acetamide is a brominated acetamide derivative featuring a pyridazine ring. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound.

Properties

Molecular Formula |

C6H6BrN3O |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

2-bromo-N-pyridazin-3-ylacetamide |

InChI |

InChI=1S/C6H6BrN3O/c7-4-6(11)9-5-2-1-3-8-10-5/h1-3H,4H2,(H,9,10,11) |

InChI Key |

JXZJGONOXHYLHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)NC(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Structural Features |

|---|---|---|---|---|

| 2-Bromo-N-pyridazin-3-yl-acetamide | C₆H₅BrN₃O | 215.03 (hyp.) | Bromo, acetamide | Pyridazine ring, intramolecular H-bonding |

| N-(3-Bromopyridin-2-yl)acetamide | C₇H₇BrN₂O | 215.05 | Bromo, acetamide | Pyridine ring, planar geometry |

| 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide | C₁₂H₁₀BrN₃O | 292.13 | Bromophenyl, pyrazine | Aryl group, dihedral angle (54.6°) |

| N-(2-Bromo-6-methoxypyridin-3-yl)-2,2,2-trifluoro-acetamide | C₈H₆N₂O₂F₃Br | 299.04 | Bromo, methoxy, trifluoroacetamide | Pyridine ring, electron-withdrawing groups |

Key Observations:

Pyridazine vs. Pyridine/Pyrazine Rings: The pyridazine ring in the target compound introduces two adjacent nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyridine (one nitrogen) or pyrazine (two para nitrogens). This may influence solubility and coordination with metal ions . In 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide, the pyrazine ring forms a dihedral angle of 54.6° with the bromophenyl group, creating a non-planar conformation that affects crystal packing and intermolecular interactions .

Substituent Effects :

- Electron-withdrawing groups (e.g., bromo, trifluoroacetamide) increase electrophilicity and reactivity. For example, N-(2-Bromo-6-methoxypyridin-3-yl)-2,2,2-trifluoro-acetamide contains both bromo and trifluoroacetamide groups, which may enhance its stability in biological environments .

- Bulkier substituents, such as pivaloyl in N-(2-Bromopyridin-3-yl)pivalamide (HB028, ), reduce solubility compared to the acetamide group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.